Helieianeoside B
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Overview
Description
Helicianeoide B is a natural product with the molecular formula C32H38O20 and a molecular weight of 742.63 g/mol . It is a flavonoid compound derived from the roots of Helicia erratica Hook. f
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Helicianeoide B involves complex organic reactions, typically starting from simpler flavonoid precursors. The exact synthetic routes and reaction conditions are proprietary and not widely published. general flavonoid synthesis often involves steps such as glycosylation, hydroxylation, and cyclization under controlled conditions.
Industrial Production Methods: Industrial production of Helicianeoide B is primarily achieved through extraction from natural sources, particularly the roots of Helicia erratica Hook. f . The extraction process involves solvent extraction, followed by purification using techniques such as chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: Helicianeoide B undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions can replace hydroxyl groups with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Helicianeoide B has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of flavonoids and their derivatives.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Helicianeoide B involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
Helicianeoide B is unique among flavonoids due to its specific structure and bioactivity. Similar compounds include:
Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Naringenin: Exhibits anti-inflammatory and antioxidant activities.
Helicianeoide B stands out due to its specific glycosylation pattern and higher molecular weight, which may contribute to its distinct bioactivities.
Properties
Molecular Formula |
C32H38O20 |
---|---|
Molecular Weight |
742.6 g/mol |
IUPAC Name |
3-[4,5-dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C32H38O20/c1-9-19(38)24(43)29(52-31-26(45)23(42)21(40)17(50-31)8-47-30-25(44)20(39)15(37)7-46-30)32(48-9)51-28-22(41)18-14(36)5-11(33)6-16(18)49-27(28)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,29-40,42-45H,7-8H2,1H3 |
InChI Key |
GBLIGVGNDPHVIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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